1-(Benzyloxy)-2-bromo-4-nitrobenzene
Overview
Description
1-(Benzyloxy)-2-bromo-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique substituents.
Mechanism of Action
Target of Action
Similar compounds such as monobenzone and other benzyloxy derivatives have been shown to interact with enzymes like melanocytes and Cathepsin S respectively. These enzymes play crucial roles in various biological processes, including pigmentation and protein degradation.
Mode of Action
Based on the behavior of structurally similar compounds, it can be hypothesized that it may interact with its targets through a mechanism involving nucleophilic substitution or elimination . The benzyloxy group could potentially act as a leaving group, facilitating the reaction .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to pigmentation and protein degradation
Pharmacokinetics
Similar compounds have shown variable pharmacokinetics, with large intraindividual variations . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Based on the behavior of structurally similar compounds, it can be hypothesized that it may cause changes in pigmentation or protein degradation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as pH, temperature, and presence of other chemicals can affect the reactivity and stability of 1-(Benzyloxy)-2-bromo-4-nitrobenzene . Additionally, the compound’s action may be influenced by its interaction with environmental bacteria .
Biochemical Analysis
Biochemical Properties
Based on its structural features, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the benzyloxy, bromo, and nitro groups in the molecule .
Cellular Effects
Compounds with similar structures have been found to exhibit significant effects on various types of cells and cellular processes . These effects may include influences on cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of 1-(Benzyloxy)-2-bromo-4-nitrobenzene at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. A common synthetic route involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, yielding 2-bromo-4-nitrobromobenzene.
Benzyloxy Substitution: The final step involves the substitution of a benzyloxy group onto the benzene ring. This can be achieved by reacting 2-bromo-4-nitrobromobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Products include 1-(benzyloxy)-2-substituted-4-nitrobenzene derivatives.
Reduction: 1-(Benzyloxy)-2-bromo-4-aminobenzene.
Oxidation: 1-(Benzyloxy)-2-bromo-4-nitrobenzaldehyde or 1-(Benzyloxy)-2-bromo-4-nitrobenzoic acid.
Comparison with Similar Compounds
1-(Benzyloxy)-2-bromo-4-nitrobenzene can be compared with similar compounds such as:
1-(Benzyloxy)-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Benzyloxy)-2-bromo-4-aminobenzene: The amino derivative obtained through reduction, with distinct chemical properties and uses.
1-(Benzyloxy)-2-bromo-4-methylbenzene: A methyl-substituted analogue with different electronic and steric effects.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-nitro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSZHWOJJDSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621564 | |
Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-86-5 | |
Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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